Propyl 1-ethyl-4-phenylpiperidine-4-carboxylate
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Overview
Description
Propyl 1-ethyl-4-phenylpiperidine-4-carboxylate is a chemical compound belonging to the piperidine class. Piperidine derivatives are significant in the pharmaceutical industry due to their diverse biological activities and applications in drug design . This compound is structurally characterized by a piperidine ring substituted with a propyl group, an ethyl group, and a phenyl group at specific positions.
Preparation Methods
The synthesis of propyl 1-ethyl-4-phenylpiperidine-4-carboxylate involves several steps. One common method includes the reaction of benzyl cyanide with chlormethine in the presence of sodium amide to form the piperidine ring . This intermediate is then further reacted with appropriate reagents to introduce the propyl, ethyl, and phenyl substituents. Industrial production methods often involve large-scale reactions using less toxic nitrogen mustards and other safer reagents .
Chemical Reactions Analysis
Propyl 1-ethyl-4-phenylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Propyl 1-ethyl-4-phenylpiperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives.
Biology: Studies have explored its potential as a ligand in receptor binding assays.
Industry: It is used in the development of new pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of propyl 1-ethyl-4-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets. It is believed to act on opioid receptors, similar to other piperidine-based analgesics, leading to pain relief. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological effects .
Comparison with Similar Compounds
Propyl 1-ethyl-4-phenylpiperidine-4-carboxylate can be compared to other similar compounds such as:
Pethidine (Meperidine): Another piperidine-based analgesic with similar structural features and pharmacological properties.
Fentanyl: A potent synthetic opioid with a piperidine core, used for severe pain management.
Diphenoxylate: A piperidine derivative used to treat diarrhea.
The uniqueness of this compound lies in its specific substituents, which may confer distinct pharmacological properties and applications.
Properties
CAS No. |
61630-56-6 |
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Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
propyl 1-ethyl-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-3-14-20-16(19)17(15-8-6-5-7-9-15)10-12-18(4-2)13-11-17/h5-9H,3-4,10-14H2,1-2H3 |
InChI Key |
ILWHFCVPPAPDCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1(CCN(CC1)CC)C2=CC=CC=C2 |
Origin of Product |
United States |
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